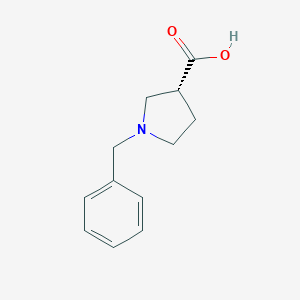

(R)-1-苄基吡咯烷-3-羧酸

描述

The compound would be described based on its molecular structure, which includes the arrangement of atoms and their bonds. The IUPAC name, molecular formula, and molecular weight are also part of the description.

Synthesis Analysis

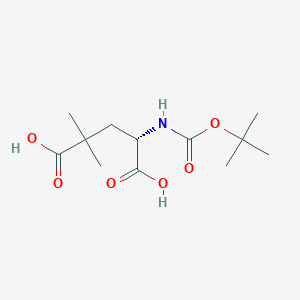

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, polarity, acidity or basicity (pKa), reactivity, and stability.科学研究应用

合成和性质

- (R)-1-苄基吡咯烷-3-羧酸是合成生物活性化合物中的关键手性构建块。通过对氮杂环丙烷离子中间体进行立体特异性和区域选择性氯化的高效合成过程已经开发,从(R)-环氧苯乙烷中获得84%的总产率。这一过程在试验规模下展示,产出17千克(Ohigashi, Kikuchi, & Goto, 2010)。

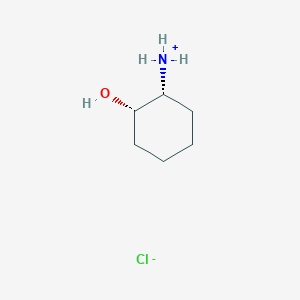

不对称合成

- 已经开发了对喹诺酮羧酸类抗菌剂中一种有效成员的对映体的高效不对称合成方法。S-(+)对映体在体内对假单胞菌的活性明显优于消旋物质(Rosen et al., 1988)。

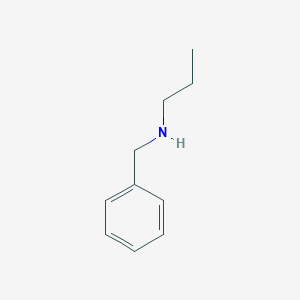

抗菌活性

- 使用微波辅助合成的新型吡咯烷衍生物显示出抗菌活性。其中,已确认1-乙酰基-2-苄基吡咯烷-2-羧酰胺是最有效的产物(Sreekanth & Jha, 2020)。

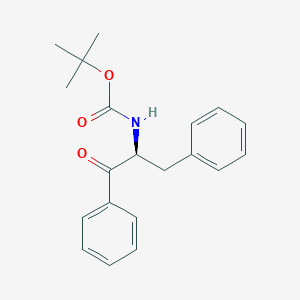

催化应用

- 已证明手性Mn-氨基吡啶配合物能够催化芳基烷烃的苄基C−H氧化反应,使用过氧化氢,得到对映富集的芳基烷醇和酮。光学纯N-Boc-(L)-脯氨酸与特定配合物结合,实现高对映选择性(Talsi, Samsonenko, Ottenbacher, & Bryliakov, 2017)。

选择性配体合成

- 从顺式-4-羟基-D-脯氨酸开始,合成了特定吡咯烷二羧酸的1-苄基衍生物。该化合物在代谢型谷氨酸受体中表现出良好的选择性,特别是在mGluR6上,使其成为有用的药理学研究工具(Tueckmantel, Kozikowski, Wang, Pshenichkin, & Wroblewski, 1997)。

安全和危害

The compound’s safety profile would be assessed based on its toxicity, flammability, environmental impact, and handling precautions.

未来方向

This involves predicting or suggesting further studies that can be done with the compound. This could include potential applications, modifications to improve its properties, or investigations into its mechanism of action.

Please note that the availability of this information depends on the extent of research done on the specific compound. For a detailed analysis of “®-1-benzylpyrrolidine-3-carboxylic acid”, more specialized resources or databases may be needed. It’s also important to note that performing these analyses requires specialized knowledge and laboratory equipment. If you’re working in a research setting, I’d recommend consulting with experienced chemists or researchers.

属性

IUPAC Name |

(3R)-1-benzylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRDUQNUBMAYDS-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363854 | |

| Record name | (3R)-1-Benzylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Benzyl-pyrrolidine-3-carboxylic acid | |

CAS RN |

216311-57-8 | |

| Record name | (3R)-1-Benzylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

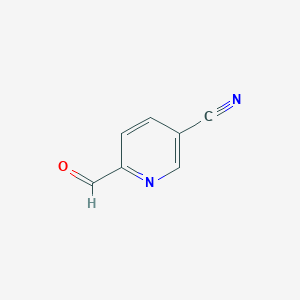

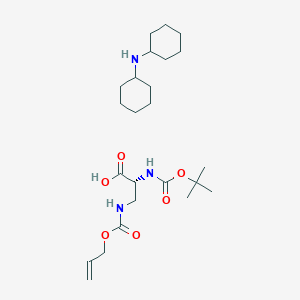

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)

![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)